molecular formula C11H10N2O4 B8391077 methyl 2-(7-nitro-1H-indol-1-yl)acetate

methyl 2-(7-nitro-1H-indol-1-yl)acetate

Cat. No.: B8391077
M. Wt: 234.21 g/mol
InChI Key: YDUMZMUVMTUPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(7-nitroindol-1-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-10(14)7-12-6-5-8-3-2-4-9(11(8)12)13(15)16/h2-6H,7H2,1H3

InChI Key

YDUMZMUVMTUPCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-nitro-1H-indole (0.5 g, 3.08 mmol) in dry CH3CN (20 ml), K2CO3 (0.511 g, 3.70 mmol) was added at room temperature. After 10 minutes, methyl 2-bromoacetate (0.343 ml, 3.70 mmol) was added dropwise, and the reaction was refluxed for 24 hours. Additional K2CO3 (0.511 g, 3.70 mmol) and methyl 2-bromoacetate (0.343 ml, 3.70 mmol) were added, and the stirring was prolonged for further 16 hours. The reaction was cooled at room temperature and the solvent was evaporated under vacuum. The resulting crude was partitioned between water and DCM; the organic phase was dried over sodium sulfate and evaporated under vacuum. The crude was purified by flash column chromatography on silica gel (hexane:ethyl acetate=9:1) affording methyl 2-(7-nitro-1H-indol-1-yl)acetate that crystallizes on standing (0.37 g, 1.580 mmol, 51% yield). MS/ESI+ 234.9 [MH]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.511 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.343 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.511 g
Type
reactant
Reaction Step Three
Quantity
0.343 mL
Type
reactant
Reaction Step Three

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